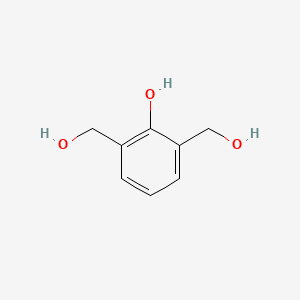

2,6-Dimethylol phenol

Description

BenchChem offers high-quality 2,6-Dimethylol phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylol phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,9-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECTVMOFPJKFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183603 | |

| Record name | 2,6-Dimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-59-9 | |

| Record name | 2,6-Bis(hydroxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylol phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-2,α,α'-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLOLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F544Q2F96E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-bis(hydroxymethyl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-bis(hydroxymethyl)phenol, a valuable chemical intermediate in the fields of polymer chemistry, materials science, and drug development. The document elucidates the core chemical principles, provides a detailed experimental protocol, and explores the critical parameters that govern reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis and characterization of this versatile molecule.

Introduction: The Significance of 2,6-bis(hydroxymethyl)phenol

2,6-bis(hydroxymethyl)phenol is a key aromatic diol featuring a phenol core with two hydroxymethyl groups positioned ortho to the hydroxyl substituent. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a crucial building block in various applications. Its primary utility lies in the synthesis of high-performance polymers, particularly as a precursor to phenolic resins and as a cross-linking agent.[1][2] The hydroxymethyl groups can readily participate in condensation reactions, leading to the formation of robust, thermosetting materials with excellent thermal stability and chemical resistance.[3][4]

Beyond polymer science, the structural motif of 2,6-bis(hydroxymethyl)phenol is of interest in medicinal chemistry and drug development. The phenolic hydroxyl group and the two benzylic alcohols offer multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives with potential biological activity.

This guide will focus on the most prevalent and practical synthetic route to 2,6-bis(hydroxymethyl)phenol: the base-catalyzed hydroxymethylation of phenol with formaldehyde.

The Chemistry of Synthesis: A Mechanistic Perspective

The synthesis of 2,6-bis(hydroxymethyl)phenol is fundamentally an electrophilic aromatic substitution reaction. The process, known as hydroxymethylation, involves the introduction of two hydroxymethyl (-CH₂OH) groups onto the phenol ring.[3]

The Role of the Base Catalyst

The reaction is typically carried out under basic conditions, with sodium hydroxide (NaOH) or potassium hydroxide (KOH) being the most common catalysts.[1] The base plays a crucial role in activating the phenol ring towards electrophilic attack. It deprotonates the phenolic hydroxyl group to form a phenoxide ion. This phenoxide ion is a much more potent nucleophile than phenol itself due to the increased electron density on the aromatic ring, particularly at the ortho and para positions.

The Electrophile: Formaldehyde

Formaldehyde (CH₂O), typically used as an aqueous solution (formalin), serves as the electrophile in this reaction. In aqueous solution, formaldehyde exists in equilibrium with its hydrated form, methylene glycol. While the reaction can proceed with either species, the anhydrous form is the reactive electrophile.[1]

Reaction Mechanism

The overall mechanism can be broken down into the following key steps:

-

Phenoxide Formation: The base catalyst deprotonates phenol to generate the highly reactive phenoxide ion.

-

Nucleophilic Attack: The electron-rich ortho positions of the phenoxide ion attack the electrophilic carbon atom of formaldehyde. This results in the formation of a quinone methide intermediate.

-

Rearomatization and Protonation: The intermediate rapidly rearomatizes, and subsequent protonation of the resulting alkoxide yields the mono-hydroxymethylated phenol (2-hydroxymethylphenol or 4-hydroxymethylphenol).

-

Second Hydroxymethylation: The mono-substituted product, still activated by the phenoxide group, undergoes a second hydroxymethylation at the other ortho position to yield the desired 2,6-bis(hydroxymethyl)phenol.

Reaction Mechanism Overview

Caption: Base-catalyzed hydroxymethylation of phenol.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established methods for the synthesis of hydroxymethylated phenols.[5][6] Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Phenol | C₆H₅OH | 94.11 | >99% | Handle with appropriate personal protective equipment (PPE). |

| Formaldehyde Solution | CH₂O | 30.03 | 37% in H₂O | Also known as formalin. |

| Sodium Hydroxide | NaOH | 40.00 | >97% | Can be used as pellets or a prepared aqueous solution. |

| Hydrochloric Acid | HCl | 36.46 | Concentrated | For neutralization. |

| Deionized Water | H₂O | 18.02 | - | For reaction medium and washing. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying the organic phase. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Detailed Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve phenol (1.0 mol) in deionized water.

-

Base Addition: Slowly add a solution of sodium hydroxide (1.1 mol) in deionized water to the phenol solution while stirring. The temperature may rise slightly.

-

Formaldehyde Addition: Once the phenol has completely dissolved and the solution has cooled to room temperature, add formaldehyde solution (2.2 mol) dropwise from a dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 40°C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. The product will precipitate as a white solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexanes, or hot water.[7][8] Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Experimental Workflow

Sources

- 1. Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism | Semantic Scholar [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. mt.com [mt.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Characterization of 2,6-Dimethylol Phenol

Foreword: Understanding the Cornerstone of Phenolic Chemistry

2,6-Dimethylol phenol, known systematically as 2,6-bis(hydroxymethyl)phenol, represents a foundational monomer in the rich field of polymer chemistry. Its deceptively simple structure—a phenol ring flanked by two hydroxymethyl groups—belies a complex and highly useful reactivity. This guide is crafted for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its characterization, and the nuances of its application. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for its analysis and use.

Section 1: Synthesis and Purification – A Controlled Approach to a Reactive Monomer

The primary route to 2,6-dimethylol phenol is the base-catalyzed hydroxymethylation of phenol with formaldehyde. This is an electrophilic aromatic substitution reaction where the phenoxide ion, being more nucleophilic than phenol itself, attacks formaldehyde. The control of reaction conditions is paramount to favor di-substitution at the ortho positions and to minimize the formation of mono-substituted (2-hydroxymethylphenol), tri-substituted (2,4,6-tris(hydroxymethyl)phenol), and polymeric byproducts.

Synthesis Workflow

The synthesis is typically a one-pot reaction followed by careful neutralization and purification.

Caption: Workflow for the synthesis and purification of 2,6-dimethylol phenol.

Detailed Experimental Protocol: Synthesis

-

Rationale: The following protocol is designed to maximize the yield of the di-substituted product. A molar excess of formaldehyde is used to drive the reaction towards di-hydroxymethylation. The choice of a relatively low reaction temperature and a specific base concentration helps to control the reaction rate and suppress the formation of resinous polymers.

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve phenol (1.0 mol) in an aqueous solution of sodium hydroxide (1.2 mol in water). The formation of the sodium phenoxide salt increases the nucleophilicity of the aromatic ring.

-

Reaction: Cool the solution in an ice bath to below 10°C. Slowly add formaldehyde (2.5 mol, as a 37% aqueous solution) dropwise, ensuring the temperature does not exceed 25°C. After the addition is complete, allow the mixture to stir at room temperature for an extended period (e.g., 48-96 hours) to ensure the completion of the di-substitution[1].

-

Neutralization and Isolation: Cool the reaction mixture again in an ice bath and slowly neutralize it with a weak acid like acetic acid to a pH of approximately 6-7[1]. This protonates the phenoxide and causes the product to precipitate.

-

Purification: Collect the crude solid product by filtration and wash it thoroughly with cold water to remove inorganic salts and unreacted formaldehyde. The primary method for purification is recrystallization. Suitable solvent systems include hot water or mixtures of organic solvents and water[2]. The purity of the final product should be verified by measuring its melting point and using the spectroscopic methods detailed below.

Section 2: Physicochemical Properties

The physical properties of 2,6-dimethylol phenol are crucial for its handling, storage, and application.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-bis(hydroxymethyl)phenol | [3] |

| CAS Number | 2937-59-9 | [3][4] |

| Molecular Formula | C₈H₁₀O₃ | [3][4] |

| Molecular Weight | 154.16 g/mol | [3][4] |

| Appearance | White crystalline solid | - |

| Melting Point | 92-95 °C | [1][4] |

| Solubility | Soluble in water, alcohol, and acetone. | - |

Section 3: Spectroscopic Characterization – The Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the structure of 2,6-dimethylol phenol and is the definitive method for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. Due to the symmetry of the 2,6-disubstituted ring, the NMR spectra are relatively simple and diagnostic.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: The three protons on the benzene ring will appear as a multiplet system. The proton at the 4-position (para to the hydroxyl group) will be a triplet, and the protons at the 3- and 5-positions will appear as a doublet.

-

Hydroxymethyl Protons (-CH₂OH): The four protons of the two equivalent methylene groups will give a single singlet.

-

Hydroxyl Protons (-OH): The three hydroxyl protons (one phenolic, two alcoholic) will typically appear as broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and temperature. They can be confirmed by D₂O exchange, where the peaks will disappear.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbon atom bonded to the phenolic hydroxyl group (C1) will be the most downfield. The carbons bearing the hydroxymethyl groups (C2 and C6) will be equivalent, as will the carbons at the meta positions (C3 and C5). The carbon at the para position (C4) will show a distinct signal.

-

Hydroxymethyl Carbon (-CH₂OH): The two equivalent methylene carbons will give a single signal in the aliphatic region.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in the molecule. The spectrum is typically acquired from a KBr pellet of the solid sample[3].

-

Causality of Key Absorptions:

-

O-H Stretching: A very broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹. This broadness is a direct consequence of extensive intermolecular and intramolecular hydrogen bonding between the phenolic and alcoholic hydroxyl groups.

-

Aromatic C-H Stretching: Weaker absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching of the methylene groups will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

Aromatic C=C Stretching: Medium to strong intensity peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring vibrations.

-

C-O Stretching: Strong bands corresponding to the C-O stretching of the phenolic and primary alcohol groups are expected in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure.

-

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of 2,6-dimethylol phenol (154.16 g/mol ).

-

Key Fragments: Common fragmentation pathways for benzyl alcohols involve the loss of water (H₂O, M-18) or a hydroxymethyl radical (•CH₂OH, M-31). The loss of formaldehyde (CH₂O, M-30) is also a plausible fragmentation pathway. The stability of the resulting carbocations will dictate the relative abundance of the fragment ions.

-

Section 4: Reactivity and Applications – From Monomer to Macromolecule

The defining characteristic of 2,6-dimethylol phenol is its high reactivity, which makes it a valuable precursor for thermosetting polymers, particularly phenolic resins (resoles).

Polycondensation Reactivity

Under thermal or acidic conditions, the hydroxymethyl groups readily undergo self-condensation or react with other active hydrogen sites (e.g., the para position of another phenol molecule) to form methylene (-CH₂-) or dibenzyl ether (-CH₂-O-CH₂-) bridges. This polycondensation reaction leads to the formation of a highly cross-linked, three-dimensional polymer network. The reactivity of 2,6-dimethylol phenol is significantly higher than its mono-substituted or para-substituted counterparts due to the presence of two reactive ortho-hydroxymethyl groups[5].

Caption: Polycondensation of 2,6-dimethylol phenol into a phenolic resin.

Key Applications

-

Phenolic Resins: This is the primary application. 2,6-Dimethylol phenol acts as a cross-linking agent and a building block for high-performance resole resins used in laminates, adhesives, and coatings.

-

Ligand Synthesis: The molecule can act as a tridentate ligand, coordinating with metal ions through its three hydroxyl groups. This has been explored for the synthesis of high-nuclearity metal clusters with interesting magnetic properties.

-

Chemical Intermediate: It serves as a precursor for the synthesis of more complex molecules, including other specialized monomers and performance chemicals.

Section 5: Safety and Handling

While specific hazard data for 2,6-bis(hydroxymethyl)phenol is limited, with many suppliers indicating it does not meet GHS hazard criteria, it is prudent to handle it with the care afforded to other phenolic compounds[4]. The safety data for structurally similar compounds, such as 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol, indicate potential for skin, eye, and respiratory irritation[6].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

PubChem. 2,6-Bis(hydroxymethyl)phenol. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]

-

PrepChem. Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol. [Link]

-

CAS Common Chemistry. 2,6-Bis(hydroxymethyl)phenol. American Chemical Society. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Condensation reactions of phenolic resins III: Self-condensations of 2,4-dihydroxymethylphenol and 2,4,6-trihydroxymethylphenol (1). [Link]

Sources

2,6-Dimethylol phenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylol Phenol

Introduction

2,6-Dimethylol phenol, also known as 2,6-bis(hydroxymethyl)phenol, is a key phenolic compound characterized by a phenol backbone substituted with two hydroxymethyl (-CH₂OH) groups at the ortho positions.[1] This trifunctional molecule is of significant interest in polymer science and synthetic chemistry, primarily serving as a fundamental building block for thermosetting phenolic resins, specifically of the resol type.[2][3] The strategic placement of the reactive hydroxymethyl groups facilitates the formation of highly cross-linked, three-dimensional polymer networks, imparting desirable properties such as thermal stability, mechanical robustness, and chemical resistance to the resulting materials.[4][5]

This guide provides a detailed exploration of the core chemical properties of 2,6-dimethylol phenol, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, reaction mechanisms, chemical reactivity, spectroscopic signature, and applications, grounded in established scientific principles and experimental protocols.

Synthesis and Reaction Mechanism

The principal route for synthesizing 2,6-dimethylol phenol is the base-catalyzed hydroxymethylation of phenol with formaldehyde.[4][6] This reaction is a classic example of electrophilic aromatic substitution, where the phenol ring acts as a nucleophile.

Causality of Experimental Choices

The choice of a base catalyst (e.g., sodium hydroxide, NaOH) is critical. The base deprotonates the phenolic hydroxyl group to form a phenoxide anion.[6] This anion is a much more powerful nucleophile than the neutral phenol molecule because the negative charge is delocalized across the aromatic ring, significantly activating the ortho and para positions for electrophilic attack.[4][6] A formaldehyde-to-phenol molar ratio greater than one is employed to favor di-substitution at the two ortho positions over mono-substitution or para-substitution.[4] The reaction is typically conducted at moderately elevated temperatures to balance the reaction rate against the potential for unwanted side reactions and polymerization.[7]

Reaction Mechanism

The mechanism proceeds in two main stages:

-

Formation of the Phenoxide Nucleophile: The base catalyst abstracts the acidic proton from the phenol's hydroxyl group.

-

Nucleophilic Attack: The activated ortho positions of the phenoxide ring attack the electrophilic carbon of formaldehyde. This is followed by protonation (typically from water in the reaction medium) to regenerate the hydroxyl group and form the hydroxymethyl substituent. This step can occur twice to yield the di-substituted product.

The overall mechanism is analogous to an aldol condensation.[8] Quantum chemistry studies have confirmed that the condensation reaction to form polymers from these hydroxymethylphenols proceeds through a key quinonemethide intermediate.[9]

Diagram 1: Synthesis of 2,6-Dimethylol Phenol

Caption: Polycondensation of 2,6-dimethylol phenol monomers into a cross-linked resin.

Coordination Chemistry

The three hydroxyl groups of 2,6-dimethylol phenol can act as ligating sites for metal ions after deprotonation. This property makes it a versatile ligand for the synthesis of high-nuclearity metal clusters. [10]The benzyl alcohol groups, being strong bases, tend to bridge multiple metal centers, facilitating the assembly of complex, multi-metal structures with interesting magnetic and catalytic properties. [10]

Applications

The unique structure of 2,6-dimethylol phenol makes it a valuable intermediate in several fields:

-

Thermosetting Polymers: Its primary application is as a monomer and cross-linking agent in the production of resol-type phenolic resins. [4][6]These resins are used in manufacturing molded products, laminates, adhesives, and coatings due to their excellent thermal and chemical stability.

-

Advanced Materials: It serves as a precursor for specialized polymers and as a building block for modifying the properties of other resins, such as novolacs. [5][11]* Inorganic and Supramolecular Chemistry: It is employed as a ligand in the synthesis of polymetallic clusters. [10]* Organic Synthesis: It acts as a versatile chemical intermediate for synthesizing more complex molecules and specialty chemicals. [5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,6-dimethylol phenol should always be consulted prior to use, general precautions for handling phenolic compounds are necessary. Related compounds like 2,6-dimethylphenol are classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. [12][13] General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. [14]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [12]* Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [13][14]* Incompatible Materials: Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides. [15]

Experimental Protocol: Synthesis of 2,6-Dimethylol Phenol

This protocol is a representative procedure for the base-catalyzed hydroxymethylation of phenol.

Diagram 3: Experimental Synthesis Workflow

Caption: Step-by-step workflow for the laboratory synthesis of 2,6-dimethylol phenol.

Methodology

-

Preparation of Reaction Mixture: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide (NaOH). The mixture should be cooled in an ice bath. The base converts the phenol to the more reactive sodium phenoxide. [16]2. Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt%) dropwise to the cooled phenoxide solution while stirring vigorously. A molar ratio of formaldehyde to phenol of approximately 2.2:1 is recommended to promote di-substitution. [7]Maintain a low temperature during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours (e.g., 4-8 hours). Gentle heating (e.g., to 40-60°C) can be applied to increase the reaction rate, with progress monitored by Thin Layer Chromatography (TLC). [7]4. Work-up and Isolation: Once the reaction is deemed complete, cool the mixture in an ice bath. Carefully neutralize the solution by slowly adding an acid, such as dilute hydrochloric acid (HCl), until the pH is approximately neutral. This will cause the 2,6-dimethylol phenol product to precipitate out of the solution. [16]5. Product Collection: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of water and an organic solvent, to yield the final product. [7]7. Characterization: Confirm the identity and purity of the synthesized 2,6-dimethylol phenol using techniques such as melting point determination, NMR, and IR spectroscopy.

References

-

Phenol formaldehyde resin - Wikipedia. (n.d.). Retrieved from [Link]

-

The Role of 2,6-Dimethylphenol in High-Performance Polymer Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

-

Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. (n.d.). PrepChem.com. Retrieved from [Link]

-

2,6-Bis(hydroxymethyl)phenol. (n.d.). PubChem. Retrieved from [Link]

-

Michałowski, P., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PubMed Central. Retrieved from [Link]

- US Patent 3714269A - Process for producing 2,6-dimethylphenol. (n.d.). Google Patents.

-

Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.). ResearchGate. Retrieved from [Link]

-

Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mechanism of formaldehyde / phenol condensation. (2021). Chemistry Stack Exchange. Retrieved from [Link]

- CN1240654C - Method for preparing 2,6-dimethylphenol. (n.d.). Google Patents.

-

SYNTHESIS OF IMPROVED PHENOLIC RESINS. (2020). CORE. Retrieved from [Link]

-

Zhang, J., et al. (n.d.). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. MDPI. Retrieved from [Link]

-

Phenol formaldehyde resin. (n.d.). chemeurope.com. Retrieved from [Link]

-

Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. (n.d.). Forest Products Laboratory. Retrieved from [Link]

-

2,6-Dimethylol phenol. (n.d.). LookChem. Retrieved from [Link]

-

Development in the Modification of Phenolic Resin by Renewable Resources: A Review. (n.d.). Retrieved from [Link]

-

2,6-bis(hydroxymethyl)phenol. (n.d.). Stenutz. Retrieved from [Link]

-

2,6-Dimethylphenol. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. (2025). ResearchGate. Retrieved from [Link]

-

4-Chloro-2,6-bis(hydroxymethyl)phenol. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dimethylol-p-cresol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. (2025). Retrieved from [Link]

-

The synthesis and characterization of phenolic resin with a high content of dimethylene ether bridges. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. (n.d.). MDPI. Retrieved from [Link]

-

Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

-

2,6-Xylenol - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. 2,6-Bis(hydroxymethyl)phenol | C8H10O3 | CID 76244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Phenol_formaldehyde_resin [chemeurope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-tert-butylphenol

This guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-tert-butylphenol, a key intermediate in the production of fluorescent dyes and other specialty chemicals.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the technical specifics of the synthesis, emphasizing the rationale behind procedural choices and offering detailed, field-tested protocols.

Introduction: The Significance of 2-Amino-4-tert-butylphenol

2-Amino-4-tert-butylphenol, with the CAS Number 1199-46-8, is a substituted phenolic compound of considerable industrial importance. Its utility primarily stems from its role as a precursor in the synthesis of optical brighteners and other complex organic molecules.[1][2] The strategic placement of the amino and tert-butyl groups on the phenol backbone imparts specific chemical properties that are leveraged in these larger constructs. This guide will explore the most prevalent and efficient methods for its synthesis, providing a robust framework for its laboratory-scale preparation and scale-up considerations.

Primary Synthesis Pathway: Nitration and Subsequent Reduction

The most common and direct route to 2-Amino-4-tert-butylphenol involves a two-step process commencing with the nitration of 4-tert-butylphenol, followed by the reduction of the resulting nitro-intermediate. This pathway is favored for its high yields and relatively straightforward execution.

Logical Framework of the Nitration-Reduction Pathway

Caption: Workflow for the nitration and reduction synthesis of 2-Amino-4-tert-butylphenol.

Step 1: Synthesis of 4-tert-butyl-2-nitrophenol via Nitration

The initial step involves the electrophilic aromatic substitution of 4-tert-butylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bulky tert-butyl group at the para position sterically hinders substitution at the adjacent meta positions. Consequently, the incoming nitro group is predominantly directed to the ortho position.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, dissolve 4-tert-butylphenol (0.2 mole) in 200 mL of ethyl acetate.[3]

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and minimize the formation of byproducts.

-

Addition of Nitrating Agent: Add a solution of nitric acid (13 mL) in water (13 mL) dropwise over 10 minutes, maintaining the temperature below 10°C.[3] A catalytic amount of sodium nitrite is then added to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 45 minutes. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with an excess of 1N HCl. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), and remove the solvent under reduced pressure to yield 4-tert-butyl-2-nitrophenol.[3]

| Parameter | Value | Reference |

| Starting Material | 4-tert-butylphenol (30 g, 0.2 mole) | [3] |

| Solvent | Ethyl Acetate (200 mL) | [3] |

| Nitrating Agent | Nitric Acid (13 mL in 13 mL water) | [3] |

| Catalyst | Sodium Nitrite (catalytic amount) | [3] |

| Reaction Temperature | 0°C | [3] |

| Reaction Time | 45 minutes | [3] |

| Yield | 37 g | [3] |

Step 2: Reduction of 4-tert-butyl-2-nitrophenol to 2-Amino-4-tert-butylphenol

The nitro group of the intermediate is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Reaction Setup: Dissolve the 4-tert-butyl-2-nitrophenol (37 g, 0.19 mole) obtained from the previous step in 100 mL of ethyl acetate in a Parr hydrogenation bottle.[3]

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[3]

-

Hydrogenation: Place the reaction vessel on a hydrogenator and subject it to a hydrogen pressure of 50 psi with agitation for 1 hour.[3]

-

Catalyst Removal: After the reaction is complete (indicated by the cessation of hydrogen uptake), filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3]

-

Isolation of Product: Remove the ethyl acetate from the filtrate under vacuum. The crude product can be crystallized from heptane to yield pure 2-Amino-4-tert-butylphenol.[3]

| Parameter | Value | Reference |

| Starting Material | 4-tert-butyl-2-nitrophenol (37 g, 0.19 mole) | [3] |

| Solvent | Ethyl Acetate (100 mL) | [3] |

| Catalyst | 10% Palladium on Carbon | [3] |

| Hydrogen Pressure | 50 psi | [3] |

| Reaction Time | 1 hour | [3] |

| Crystallization Solvent | Heptane (~200 mL) | [3] |

| Yield | 25.6 g | [3] |

Alternative Synthesis Pathway: Diazotization, Coupling, and Reductive Cleavage

An alternative, albeit more complex, route to 2-Amino-4-tert-butylphenol involves a three-stage process starting from p-tert-butylphenol.[1] This method is particularly useful when direct nitration is not feasible or leads to undesirable byproducts.

Logical Framework of the Diazotization-Coupling-Cleavage Pathway

Caption: Workflow for the diazotization, coupling, and reductive cleavage synthesis.

Step 1: Diazotization of p-tert-butylphenol

In this step, p-tert-butylphenol is converted to a diazonium salt.

Experimental Protocol:

-

Salt Formation: React p-tert-butylphenol with a hydrochloric or sulfuric acid solution (molar ratio 1:2-3).[1]

-

Diazotization: Cool the mixture to 0-10°C and add a 30% sodium nitrite solution dropwise (molar ratio of p-tert-butylphenol to sodium nitrite is 1:1-1.1).[1]

-

Endpoint Determination: The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper (turns slightly blue).[1]

-

Storage: Store the resulting p-tert-butylphenol diazonium salt at 0-5°C for the next step.[1]

Step 2: Azo Coupling

The diazonium salt is then coupled with p-tert-butylphenol sodium to form an azo dye.

Experimental Protocol:

-

Preparation of Coupling Solution: Dissolve p-tert-butylphenol in a sodium hydroxide solution (molar ratio of NaOH to p-tert-butylphenol is 0.8-1.5:1) at 30-60°C to form p-tert-butylphenol sodium.[1]

-

Coupling Reaction: Add the previously prepared diazonium salt solution dropwise to the coupling solution at room temperature. The molar ratio of p-tert-butylphenol sodium to the diazonium salt should be 1:1-1.2.[1]

-

Reaction Completion: Continue the reaction for 1 hour after the addition of the diazonium salt is complete.[1]

Step 3: Reductive Cleavage

The final step involves the cleavage of the azo dye to yield the desired product.

Experimental Protocol:

-

Dissolution: Dissolve the azo dye in an alcohol solvent (e.g., 95% ethanol), using 5-15 times the weight of the azo dye.[1]

-

Addition of Reagents: Add an alkaline catalyst such as sodium hydroxide or potassium hydroxide (molar ratio to azo dye is 0.5-2:1) and a reducing agent like sodium dithionite, sodium formaldehyde sulfoxylate, hydrazine hydrate, or zinc powder (molar ratio to azo dye is 2-5:1).[1][2]

-

Reaction: Heat the mixture to 20-80°C for 3-24 hours.[1] The disappearance of the dark red color of the azo dye indicates the completion of the reaction.[2]

-

Isolation: Cool the reaction mixture to room temperature and neutralize with sulfuric acid to a pH of 7 to precipitate the 2-Amino-4-tert-butylphenol.[2]

Conclusion

The synthesis of 2-Amino-4-tert-butylphenol can be effectively achieved through two primary pathways. The nitration and subsequent reduction of 4-tert-butylphenol is a direct and high-yielding method suitable for many applications. The alternative route involving diazotization, coupling, and reductive cleavage offers a viable, albeit more complex, alternative. The choice of synthesis pathway will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides the necessary technical details for the successful implementation of both methods in a laboratory setting.

References

-

PrepChem.com. Synthesis of 2-nitro-4-t-butyl phenol. [Link]

- Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

Sources

2,6-bis(hydroxymethyl)phenol structural analysis

An In-depth Technical Guide to the Structural Analysis of 2,6-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2,6-bis(hydroxymethyl)phenol, a versatile trifunctional aromatic building block. Rooted in classic phenol-formaldehyde chemistry, this molecule's unique arrangement of a central phenolic hydroxyl group flanked by two ortho hydroxymethyl substituents imparts significant utility in coordination chemistry, polymer science, and as a precursor for complex molecular architectures. This document moves beyond a simple recitation of data, offering a deep dive into the causal relationships behind the synthetic choices and the logic that underpins the multi-technique approach to its structural elucidation. We will explore the foundational synthesis, detail the critical spectroscopic and crystallographic methods for its characterization, and discuss the chemical reactivity that makes it a valuable tool for advanced scientific applications.

Foundational Synthesis: Controlling the Hydroxymethylation of Phenol

The synthesis of 2,6-bis(hydroxymethyl)phenol is a classic example of electrophilic aromatic substitution, specifically the base-catalyzed hydroxymethylation of phenol using formaldehyde. The choice of a basic catalyst is critical; it deprotonates the phenol to the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbon of formaldehyde.

The primary challenge in this synthesis is achieving selective di-substitution at the ortho positions while minimizing side reactions, such as polymerization or substitution at the para position. The reaction conditions are therefore paramount to directing the outcome.

Key Mechanistic Considerations & Optimization:

-

Stoichiometry: A molar ratio of formaldehyde to phenol of slightly over 2:1 is necessary to favor di-substitution.[1] However, a large excess can promote the formation of unwanted polymeric byproducts.[1]

-

Catalyst: Strong bases like sodium hydroxide (NaOH) are effective. The concentration of the base is a key variable; historically, equimolar amounts of NaOH to the parent phenol were used at low temperatures.[2] However, optimized conditions have shown that the reaction can proceed efficiently with catalytic amounts, though this may require longer reaction times.[2]

-

Temperature: This reaction is temperature-sensitive. Moderate temperatures, often between room temperature and 60°C, provide a balance between a feasible reaction rate and the suppression of undesirable condensation reactions that can lead to resins.[1][2] Higher temperatures can lead to the formation of methylene-bridged products.[2]

Detailed Experimental Protocol: Base-Catalyzed Synthesis

This protocol is a synthesized example based on established methodologies.[3][4]

-

Reagent Preparation: In a reaction vessel equipped with a stirrer and temperature control, dissolve phenol in water containing a stoichiometric amount of sodium hydroxide (e.g., 1 mole of NaOH per mole of phenol).

-

Reaction Initiation: Cool the solution and slowly add an aqueous formaldehyde solution (e.g., 37%), maintaining a molar ratio of approximately 2.2 moles of formaldehyde to 1 mole of phenol.[2]

-

Controlled Reaction: Stir the mixture at a controlled temperature (e.g., 55-60°C) for several hours (e.g., 4 hours) to ensure complete di-hydroxymethylation.[2] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

-

Neutralization and Isolation: After the reaction is complete, cool the mixture and neutralize it with an acid, such as acetic acid, to precipitate the product.[3][4]

-

Purification: Filter the crude solid product and wash it with cold water. Further purification is typically achieved by recrystallization from a suitable solvent system, such as hot ethyl acetate or water/organic solvent mixtures, to yield pure 2,6-bis(hydroxymethyl)phenol as a crystalline solid.[1][3]

Caption: Synthesis and Purification Workflow for 2,6-bis(hydroxymethyl)phenol.

Structural Elucidation: A Multi-Technique Approach

No single technique can provide a complete structural picture. A combination of spectroscopic and analytical methods is required for unambiguous confirmation of the identity, purity, and three-dimensional nature of 2,6-bis(hydroxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete analysis.[5]

-

Expertise & Causality: We use ¹H NMR to map the proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR confirms the number of unique carbon atoms and their electronic environment. For a molecule with this symmetry, NMR provides a definitive fingerprint.

-

¹H NMR Spectrum: The spectrum is expected to show four distinct signals corresponding to the four unique proton environments: the phenolic -OH, the two equivalent benzylic -CH₂ groups, the alcoholic -OH protons, and the aromatic protons.

-

The aromatic protons on the C3/C5 and C4 positions will likely appear as a complex multiplet, characteristic of a 1,2,3-trisubstituted benzene ring.

-

The methylene (-CH₂) protons are chemically equivalent and will appear as a singlet, though coupling to the adjacent alcoholic -OH proton may cause splitting or broadening depending on the solvent and concentration.

-

The phenolic and alcoholic hydroxyl protons often appear as broad singlets, and their chemical shifts can be highly variable.

-

-

¹³C NMR Spectrum: Due to the molecule's C₂ᵥ symmetry, only four signals are expected in the proton-decoupled ¹³C NMR spectrum, representing the four unique carbon environments: C1 (bearing the -OH), C2/C6 (bearing the -CH₂OH), C3/C5, and C4.

| Data Summary: Predicted NMR Chemical Shifts (in DMSO-d₆) | |

| Assignment | Predicted ¹H Shift (ppm) |

| Phenolic OH | ~8.0-9.5 |

| Aromatic CH (C3-H, C5-H) | ~6.8-7.2 |

| Aromatic CH (C4-H) | ~6.6-7.0 |

| Methylene CH₂ | ~4.5 |

| Alcoholic OH | ~5.0-5.5 |

| Assignment | Predicted ¹³C Shift (ppm) |

| C1-OH | ~155 |

| C2/C6-CH₂OH | ~128 |

| C4 | ~120 |

| C3/C5 | ~118 |

| CH₂OH | ~60 |

Note: These are predicted values based on analogous structures like 2,6-bis(hydroxymethyl)-p-cresol and general phenol chemical shifts. Actual values may vary.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.[5]

-

Expertise & Causality: This technique is self-validating for this molecule. The presence of a very broad absorption band in the high-wavenumber region is a hallmark of hydrogen-bonded hydroxyl groups, and its presence confirms the primary structural motif.

| Data Summary: Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3600-3200 (very broad) | O-H stretching (phenolic and alcoholic, H-bonded) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic -CH₂) |

| ~1600, ~1470 | C=C stretching (aromatic ring) |

| ~1200 | C-O stretching (phenolic) |

| ~1050 | C-O stretching (primary alcohol) |

Reference data from related phenol-formaldehyde studies.[8]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[5]

-

Expertise & Causality: The molecular ion peak provides immediate confirmation of the elemental composition. The fragmentation pattern serves as a secondary check; observing logical losses of small, stable fragments like water or formaldehyde validates the proposed structure. For 2,6-bis(hydroxymethyl)phenol (C₈H₁₀O₃), the expected exact mass is 154.06 Da.[9]

-

Expected Fragmentation:

-

M⁺: The molecular ion peak at m/z = 154.

-

[M-H₂O]⁺: Loss of water from a hydroxymethyl group (m/z = 136).

-

[M-CH₂O]⁺: Loss of formaldehyde (m/z = 124).

-

Further fragmentation involving the aromatic ring.

-

X-Ray Crystallography

For a definitive, three-dimensional structural proof, single-crystal X-ray diffraction is the gold standard.

-

Expertise & Causality: While spectroscopic methods provide connectivity, crystallography provides an unambiguous map of atomic positions in space. This allows for the precise measurement of bond lengths, bond angles, and, crucially, the visualization of intermolecular forces like hydrogen bonding networks, which govern the solid-state properties of the material. Crystal structures for closely related analogues have been solved and deposited in the Cambridge Structural Database, demonstrating the feasibility and importance of this technique.[10]

Chemical Reactivity and Advanced Applications

The structural arrangement of 2,6-bis(hydroxymethyl)phenol provides three reactive sites: one acidic phenolic hydroxyl and two nucleophilic primary alcohol groups. This trifunctionality makes it an excellent scaffold.

-

Coordination Chemistry: The molecule can act as a tridentate ligand, coordinating to metal ions through its three oxygen atoms after deprotonation. This has been expertly exploited in the synthesis of high-nuclearity metal clusters.[11] The benzyl alcohol functions have a strong tendency to bridge metal centers, facilitating the formation of complex, multi-metal architectures.[11]

Caption: Coordination Modes of 2,6-bis(hydroxymethyl)phenolate with Metal Ions.

-

Drug Development & Bioactive Scaffolds: While direct biological activity for this specific molecule is not widely reported, substituted phenols are a well-known class of bioactive compounds.[5] The structure of 2,6-bis(hydroxymethyl)phenol serves as a valuable starting point for the synthesis of more complex molecules. For instance, it can be a precursor to Mannich bases, a class of compounds with diverse biological activities, or used to build larger, more rigid scaffolds for rational drug design.[12]

Conclusion

The structural analysis of 2,6-bis(hydroxymethyl)phenol is a prime example of applying fundamental chemical principles to fully characterize a molecule of significant synthetic value. Its preparation, while straightforward in concept, requires careful control to ensure high purity and yield. A comprehensive analytical workflow, integrating NMR, IR, and MS, provides a self-validating system to confirm its identity and structure. For absolute proof and insight into its solid-state behavior, X-ray crystallography remains indispensable. The unique trifunctional nature of this compound cements its role as a versatile building block, enabling the construction of intricate metal-organic clusters and serving as a foundational scaffold for the development of novel materials and potential therapeutic agents.

References

-

Li, S., et al. (2012). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Journal of the Adhesion Society of Japan. [Link]

-

ResearchGate. 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. [Link]

-

MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. [Link]

-

PubChem. 2,6-Bis(hydroxymethyl)phenol. [Link]

-

PrepChem. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]

-

PubChem. 4-Chloro-2,6-bis(hydroxymethyl)phenol. [Link]

-

ResearchGate. Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

NIST WebBook. Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)-. [Link]

-

ResearchGate. Fourier transform infrared (FTIR) spectra of the 2,6‐dihydroxymethyl‐4‐methyl phenol epoxy (DHMMPE).... [Link]

-

Wiley Online Library. Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. [Link]

-

NIST WebBook. Phenol, 2,6-bis(1,1-dimethylethyl)-. [Link]

-

ResearchGate. 1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. [Link]

-

MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

-

PubMed. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis.... [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH.... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. 2,6-Bis(hydroxymethyl)-p-cresol | 91-04-3 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Bis(hydroxymethyl)-p-cresol(91-04-3) 1H NMR spectrum [chemicalbook.com]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. 2,6-Bis(hydroxymethyl)phenol | C8H10O3 | CID 76244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chloro-2,6-bis(hydroxymethyl)phenol | C8H9ClO3 | CID 86914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Halogenated Phenols: A Legacy of Discovery, Synthesis, and Shifting Perspectives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Organic Chemistry

The story of halogenated phenol derivatives is a compelling narrative of scientific curiosity, industrial innovation, and a progressively nuanced understanding of chemical reactivity and biological impact. It begins with the isolation of phenol from coal tar by Friedlieb Ferdinand Runge in 1834, a discovery that opened the door to a vast new field of aromatic chemistry.[1][2] Initially lauded for its antiseptic properties, as pioneered by Joseph Lister in the 1860s, phenol's potent biological activity hinted at the powerful effects that could be unleashed by modifying its simple aromatic structure.[3] The introduction of halogens—chlorine, bromine, and iodine—onto the phenolic ring would dramatically amplify and diversify these effects, leading to the development of compounds that have profoundly shaped agriculture, medicine, and industry, while also posing significant environmental and health challenges.

This guide provides a comprehensive exploration of the discovery and history of halogenated phenol derivatives, from their initial synthesis to their widespread application and subsequent regulatory scrutiny. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the scientific foundations and historical context of these important chemical entities.

A Century of Chlorination: From Antiseptics to Herbicides and Wood Preservatives

The chlorination of phenol marked the first major foray into the world of halogenated phenols, driven by the pursuit of enhanced antimicrobial and herbicidal activity.

The Rise of Chlorinated Phenols in Industry

The early 20th century saw the emergence of chlorinated phenols as commercially significant compounds. By 1936, pentachlorophenol (PCP) was being utilized as a wood preservative in the United States, a testament to its potent fungicidal properties.[4] First synthesized in the 1930s, PCP's industrial production was scaled up by companies like Dow Chemical and Monsanto.[5][6][7] Its application extended beyond wood preservation to include use as an herbicide, insecticide, and disinfectant.[6]

The 1940s heralded the arrival of another transformative class of chlorinated phenol derivatives: the phenoxy herbicides. In 1941, R. Pokorny reported the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) from 2,4-dichlorophenol and chloroacetic acid.[8] Developed during World War II, 2,4-D was one of the first selective herbicides, capable of killing broadleaf weeds without harming grass crops.[9] This discovery, a case of multiple independent findings by research groups in the UK and the US, revolutionized agriculture.[10] Following the war, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), synthesized from 2,4,5-trichlorophenol, also became a widely used herbicide.[11]

The Evolution of Chlorination Synthesis

The industrial production of chlorinated phenols has historically relied on the direct chlorination of phenol.[4] For instance, the synthesis of pentachlorophenol can be achieved by chlorinating phenol at high temperatures in the presence of a catalyst like anhydrous aluminum or ferric chloride.[6] The Boehringer process for PCP production involves a two-stage chlorination: an initial chlorination at a lower temperature to yield tri- and tetrachlorophenols, followed by further chlorination at a higher temperature to produce PCP.[5]

However, direct chlorination often leads to a mixture of isomers, necessitating the development of more selective methods. The synthesis of 2,4-dichlorophenol, a key precursor to 2,4-D, has been the subject of considerable research to improve regioselectivity and yield.[12][13][14][15][16][17]

The Brominated Phenols: From Marine Origins to Flame Retardants

The history of brominated phenols follows a different trajectory, with early discoveries rooted in natural products chemistry.

Nature's Halogenated Phenols

For decades, it was believed that organohalogens were exclusively synthetic. However, the discovery of brominated phenols in marine algae in the mid-20th century overturned this assumption.[18] Red algae of the Rhodomelaceae family, for instance, are known to produce a variety of bromophenols.[18] These naturally occurring compounds are thought to play a role in chemical defense and other ecological functions.

Synthetic Routes and Industrial Applications

The synthesis of brominated phenols typically involves the electrophilic bromination of phenol using bromine in a suitable solvent, such as carbon disulfide or acetic acid.[19] However, these methods can lack selectivity and produce discolored, impure products.[20] More refined methods have been developed to improve the purity and yield of specific isomers.

Industrially, brominated phenols have found a significant application as flame retardants. Their ability to interfere with the chemistry of combustion has made them valuable additives in plastics, textiles, and electronics. However, concerns over their environmental persistence and potential health effects have led to increased scrutiny and regulation of their use.

The Iodinated Phenols: Synthesis and Specialized Applications

Iodinated phenols represent a smaller but significant class of halogenated phenols with unique properties and applications.

The Challenge of Iodination

The direct iodination of phenol is more challenging than chlorination or bromination due to the lower reactivity of iodine.[21] Early methods for preparing iodophenols involved the diazotization of aminophenols followed by reaction with potassium iodide.[21] p-Iodophenol, for example, was first prepared via this route from p-aminophenol.[21] Alternative methods include the reaction of phenol with iodine in the presence of an oxidizing agent or a catalyst.[21]

Applications in Medicine and Research

Iodinated phenols have found niche applications in medicine and research. For example, some iodinated compounds are used as intermediates in the synthesis of pharmaceuticals and as contrast agents in medical imaging.[22] More recently, the antimicrobial properties of iodinated phenols have been investigated, with compounds like 2,4,6-triiodophenol showing potent activity against a range of microbes, including antibiotic-resistant strains of Staphylococcus aureus.[23]

A Comparative Timeline of Discovery and Application

The following table provides a comparative timeline of key milestones in the history of halogenated phenol derivatives.

| Date | Chlorinated Phenols | Brominated Phenols | Iodinated Phenols |

| 1834 | Phenol first isolated from coal tar by Friedlieb Ferdinand Runge.[1][2] | ||

| 1860s | Joseph Lister pioneers the use of phenol as an antiseptic.[3] | ||

| 1930s | Pentachlorophenol (PCP) first produced.[6][7] | ||

| 1936 | PCP introduced as a wood preservative by Dow Chemical and Monsanto.[4][5] | ||

| 1941 | R. Pokorny reports the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D).[8] | ||

| Late 1940s | 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) developed as major herbicides.[9][11] | ||

| Mid-20th Century | Discovery of naturally occurring bromophenols in marine algae.[18] | ||

| 1970s | Concerns over the toxicity of 2,4,5-T and its contaminant, TCDD, begin to mount, leading to its eventual phasing out.[11] | Widespread use of brominated phenols as flame retardants begins. | |

| Recent Years | Increased research into the environmental and health impacts of brominated flame retardants. | Investigation into the antimicrobial properties of iodinated phenols, such as 2,4,6-triiodophenol.[23] |

The Evolving Understanding of Biological Mechanisms

The discovery of the potent biological activities of halogenated phenols spurred research into their mechanisms of action, a field that continues to evolve.

Phenoxy Herbicides: Mimicking Plant Hormones

The selective herbicidal activity of phenoxy herbicides like 2,4-D was a puzzle for early researchers. It is now understood that these compounds act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[24] They disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[24] This discovery was a landmark in plant biology and paved the way for the development of other synthetic plant growth regulators.

Antimicrobial Action: A Multifaceted Attack

The antimicrobial properties of phenols and their halogenated derivatives are attributed to their ability to disrupt microbial cells through multiple mechanisms. At lower concentrations, they can inhibit essential enzymes, while at higher concentrations, they cause the denaturation and coagulation of proteins, leading to cell lysis.[25] Halogenation generally increases the antimicrobial potency of phenols, a discovery that has been exploited in the development of disinfectants and antiseptics.[25]

Experimental Protocols: Synthesis of Halogenated Phenols

The following protocols provide detailed, step-by-step methodologies for the laboratory-scale synthesis of representative chlorinated and iodinated phenols.

Synthesis of 2,4-Dichlorophenol

This protocol is adapted from established methods for the direct chlorination of phenol.

Materials:

-

Phenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Diethyl ether

-

Water

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Apparatus for reduced pressure distillation

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, melt the phenol.

-

Add a catalytic amount of anhydrous aluminum chloride to the molten phenol.

-

Slowly add sulfuryl chloride dropwise to the stirred mixture at room temperature.

-

After the addition is complete, continue stirring the mixture for several hours.

-

Quench the reaction by carefully adding water.

-

Extract the product into diethyl ether.

-

Wash the ether layer with water and then dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and then remove the solvent by distillation under reduced pressure to obtain the crude 2,4-dichlorophenol.

-

The product can be further purified by distillation or recrystallization.

Synthesis of p-Iodophenol

This protocol is based on the diazotization of p-aminophenol.[21]

Materials:

-

p-Aminophenol

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Potassium iodide

-

Copper bronze

-

Chloroform

-

Sodium thiosulfate solution

-

Ligroin

-

Beakers

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Dissolve p-aminophenol in a mixture of ice, water, and concentrated sulfuric acid.

-

Cool the solution in an ice bath and slowly add a solution of sodium nitrite with constant stirring.

-

After the addition is complete, add more sulfuric acid.

-

Pour the resulting diazonium salt solution into an ice-cold solution of potassium iodide.

-

Add a small amount of copper bronze and warm the mixture gently on a water bath until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the p-iodophenol with chloroform.

-

Wash the chloroform extract with a dilute solution of sodium thiosulfate.

-

Remove the chloroform by distillation.

-

Distill the residue under reduced pressure to obtain crude p-iodophenol.

-

Recrystallize the product from ligroin to obtain pure p-iodophenol.

Visualizing the Landscape of Halogenated Phenols

The following diagrams, generated using Graphviz, illustrate key concepts related to the discovery and synthesis of halogenated phenol derivatives.

Figure 1: General pathways for the synthesis of halogenated phenols.

Figure 2: A simplified timeline of key discoveries in halogenated phenol history.

Conclusion: A Continuing Story of Innovation and Responsibility

The history of halogenated phenol derivatives is a powerful illustration of the dual nature of chemical innovation. From their origins as simple derivatives of a coal tar isolate, these compounds have become indispensable tools in a wide range of applications, from protecting our food supply to preventing the spread of disease. However, their story also serves as a cautionary tale, reminding us of the importance of understanding the long-term environmental and health consequences of the chemicals we introduce into our world.

For the modern researcher, the legacy of halogenated phenols offers a rich field of study. There is still much to learn about the biological activities of naturally occurring halogenated phenols, the development of more sustainable and selective synthetic methods, and the remediation of environments contaminated with these persistent compounds. As we continue to build upon the discoveries of the past, we must do so with a commitment to both scientific advancement and environmental stewardship.

References

-

Organic Syntheses Procedure. p-IODOPHENOL. Available at: [Link]

-

Pentachlorophenol: Toxicology and Environmental Fate - NationBuilder. Available at: [Link]

-

2,4,5-Trichlorophenoxyacetic acid - Wikipedia. Available at: [Link]

-

Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination - Justia Patents. Available at: [Link]

-

The first synthesis of phenylpropanoid derivative bromophenols including natural products: Formation of an indene derivative compound - Consensus. Available at: [Link]

- Halogenated phenols - US2811566A - Google Patents.

- CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents.

-

Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed. Available at: [Link]

-

2,4-Dichlorophenoxyacetic acid - American Chemical Society. Available at: [Link]

-

Phenoxy herbicide - Wikipedia. Available at: [Link]

-

Method for preparing 2,4-dichlorophenol by microreactor - Eureka | Patsnap. Available at: [Link]

- EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents.

-

Traditional methods for the synthesis of 2,4-dichlorophenol - ResearchGate. Available at: [Link]

-

4-Iodophenol - Wikipedia. Available at: [Link]

-

Pentachlorophenol - Wikipedia. Available at: [Link]

-

Iodophenol - Wikipedia. Available at: [Link]

-

Synthesis of 2,4,5-TCP - PrepChem.com. Available at: [Link]

-

Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI. Available at: [Link]

-

Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. Available at: [Link]

-

History of the Controversy Over the Use of Herbicides - Veterans and Agent Orange - NCBI. Available at: [Link]

-

p-BROMOPHENOL - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. Available at: [Link]

-

Pentachlorophenol - American Chemical Society. Available at: [Link]

-

Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. - R Discovery. Available at: [Link]

- CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents.

-

Full article: Synthesis and paroxonase activities of novel bromophenols. Available at: [Link]

-

(PDF) Development of herbicides after 1945 - ResearchGate. Available at: [Link]

-

Pentachlorophenol (EHC 71, 1987) - Inchem.org. Available at: [Link]

- GB2135310A - Preparation of halogenated phenols and salts thereof - Google Patents.

-

2,4-Dichlorophenol - Wikipedia. Available at: [Link]

-

The production of bromophenols resulting from the chlorination of waters containing bromide ion and phenol - PlumX. Available at: [Link]

-

In the beginning: the multiple discovery of the first hormone herbicides | Weed Science. Available at: [Link]

-

Commercially Important Chlorinated Phenols - Encyclopedia.pub. Available at: [Link]

-

2,4-Dichlorophenol (2,4-DCP) (Compound) - Exposome-Explorer - IARC. Available at: [Link]

-

Phenol-An effective antibacterial Agent - Research and Reviews. Available at: [Link]

-

2,4-Dichlorophenol patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]

-

Phenols: a review of their history and development as antimicrobial agents. - SciSpace. Available at: [Link]

-

Phenol - Wikipedia. Available at: [Link]

-

PHENOL | - atamankimya.com. Available at: [Link]

-

Distribution and formation of chlorophenols and bromophenols in marine and riverine environments - PubMed. Available at: [Link]

-

Phenols: a review of their history and development as antimicrobial agents - PubMed. Available at: [Link]

-

CHLOROPHENOLS | AFIRM Group. Available at: [Link]

-

Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed. Available at: [Link]

Sources

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Phenols: a review of their history and development as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. assets.nationbuilder.com [assets.nationbuilder.com]

- 6. Pentachlorophenol - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. acs.org [acs.org]

- 9. researchgate.net [researchgate.net]

- 10. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 11. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 12. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 13. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]

- 14. Method for preparing 2,4-dichlorophenol by microreactor - Eureka | Patsnap [eureka.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 17. 2,4-Dichlorophenol patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 18. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. patents.justia.com [patents.justia.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Page loading... [wap.guidechem.com]

- 23. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdn.nufarm.com [cdn.nufarm.com]

- 25. rroij.com [rroij.com]

physicochemical properties of 2,6-bis(hydroxymethyl)phenols